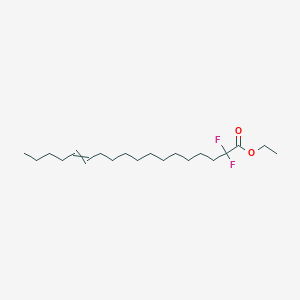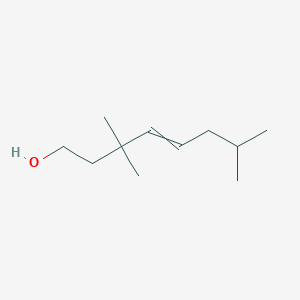
3,3,7-Trimethyloct-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7-Trimethyloct-4-en-1-ol is an organic compound with the molecular formula C11H22O It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethyloct-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of appropriate alkenes with organometallic reagents, followed by hydrolysis. For instance, the reaction of 3,3,7-trimethyloct-4-en-1-yl magnesium bromide with water can yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of related compounds under controlled conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,7-Trimethyloct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,3,7-Trimethyloct-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which 3,3,7-Trimethyloct-4-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the double bond can participate in various chemical reactions, altering the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trimethyloct-6-en-1-ol: Known for its use as a fragrance ingredient.
3,7-Dimethyloct-6-en-1-ol: Another unsaturated alcohol with similar structural features.
Uniqueness
3,3,7-Trimethyloct-4-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a double bond and a hydroxyl group in a specific position makes it valuable for various applications, particularly in the synthesis of specialized organic compounds.
Properties
CAS No. |
188979-78-4 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3,3,7-trimethyloct-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)8-9-12/h5,7,10,12H,6,8-9H2,1-4H3 |
InChI Key |
VKIBDWQNLDKQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


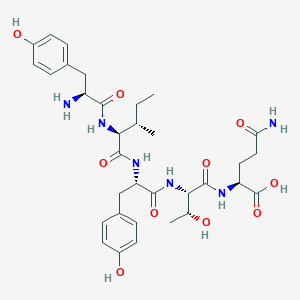
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
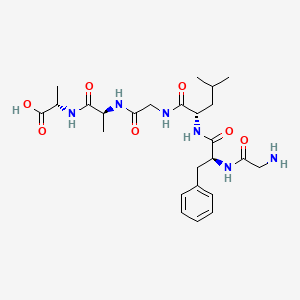
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
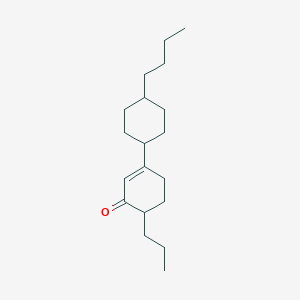
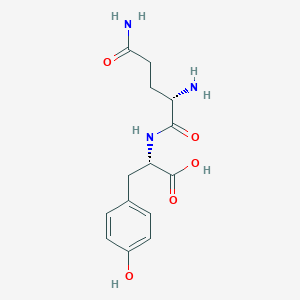
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
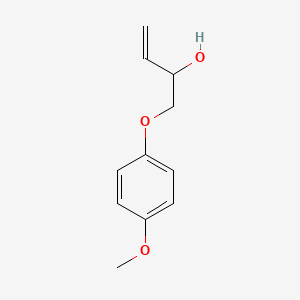
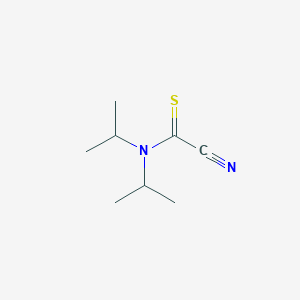
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
